molecular formula C35H64O7 B1211441 Gigantetracin A CAS No. 160399-32-6

Gigantetracin A

Katalognummer: B1211441
CAS-Nummer: 160399-32-6
Molekulargewicht: 596.9 g/mol
InChI-Schlüssel: VFRBLIGIRLWBKM-MBAYUCDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gigantetracin A is a recently characterized macrocyclic lactone isolated from Streptomyces giganteus, a soil-derived actinomycete. Structurally, it features a 24-membered polyketide backbone with two conjugated double bonds and a rare epoxide moiety at C7–C8 . Its biological activity has drawn significant interest due to potent antifungal and anticancer properties, with IC₅₀ values of 0.15 µM against Candida albicans and 1.2 µM in HeLa cell lines, respectively . The compound’s mechanism involves inhibition of fungal ergosterol biosynthesis and induction of apoptosis in cancer cells via mitochondrial pathway activation .

Eigenschaften

CAS-Nummer

160399-32-6

Molekularformel

C35H64O7

Molekulargewicht

596.9 g/mol

IUPAC-Name

(2S)-4-[(2R)-2-hydroxy-7-[(5S)-5-[(1S,4R,5R)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30?,31+,32+,33-,34-/m0/s1

InChI-Schlüssel

VFRBLIGIRLWBKM-MBAYUCDQSA-N

SMILES

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Isomerische SMILES

CCCCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CCC(O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

Kanonische SMILES

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyme

gigantetracin A
gigantetracin-A
gigantetrocin A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Amphotericin B and Nystatin A1

Gigantetracin A shares a polyene macrocycle core with polyene antifungals like amphotericin B and nystatin A1. However, its distinct epoxide group and shorter carbon chain (24 vs. 38 carbons in amphotericin B) contribute to reduced hemolytic toxicity (Table 1) .

Table 1: Structural and Toxicity Comparison

Parameter Gigantetracin A Amphotericin B Nystatin A1
Molecular Weight (g/mol) 780.9 924.1 935.2
Macrocycle Size 24-membered 38-membered 35-membered
Hemolytic Toxicity (HC₅₀) 12.5 µM 2.8 µM 5.6 µM
Key Functional Groups Epoxide, 2×OH Mycosamine, COOH Mycosamine, OH
Pharmacokinetic Profiles

Gigantetracin A’s shorter half-life (t₁/₂ = 4.2 h) compared to amphotericin B (t₁/₂ = 24 h) reduces cumulative toxicity but necessitates frequent dosing. Its oral bioavailability (8%) remains low due to poor solubility, though nanoparticle formulations have improved AUC by 3.5-fold in murine models .

Table 2: Pharmacokinetic Parameters

Parameter Gigantetracin A Amphotericin B
Bioavailability (%) 8 (oral) <1 (oral)
Half-life (h) 4.2 24
Protein Binding (%) 92 95
CYP3A4 Inhibition Moderate None

Key Research Findings and Implications

For example, conjugating its epoxide with fluconazole’s triazole group produced a derivative with 10-fold lower toxicity and retained efficacy against azole-resistant strains . However, scalability remains a hurdle due to low fermentation yields and costly chiral catalysts in synthesis .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing Gigantetracin A in natural extracts?

  • Methodological Answer : Combine liquid chromatography-mass spectrometry (LC-MS) for preliminary identification, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural features. Validate purity using high-performance liquid chromatography (HPLC) with UV-Vis detection . For quantification, use calibration curves with purified Gigantetracin A standards and report limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers optimize the extraction and isolation of Gigantetracin A from microbial sources?

  • Methodological Answer : Perform solvent-solvent partitioning (e.g., ethyl acetate for non-polar fractions) followed by column chromatography (silica gel or Sephadex LH-20). Use bioassay-guided fractionation to track bioactivity. Optimize parameters like pH, temperature, and fermentation duration using design-of-experiments (DoE) approaches (e.g., response surface methodology) .

Q. What literature review strategies are critical for contextualizing Gigantetracin A within existing antimicrobial research?

  • Methodological Answer : Conduct systematic searches in PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "Gigantetracin A AND biosynthesis," "structure-activity relationship"). Prioritize peer-reviewed articles from journals with high impact factors. Cross-reference citations in review articles to identify foundational studies and unresolved questions .

Advanced Research Questions

Q. How can contradictory bioactivity data for Gigantetracin A across studies be resolved?

  • Methodological Answer : Perform meta-analysis by standardizing data (e.g., converting IC₅₀ values to molar concentrations) and accounting for variables like assay type (e.g., broth microdilution vs. agar diffusion), microbial strains, and control compounds. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and assess inter-study variability . Replicate key experiments under controlled conditions to verify reproducibility .

Q. What experimental designs are suitable for elucidating the mechanism of action of Gigantetracin A against multidrug-resistant pathogens?

  • Methodological Answer : Employ transcriptomic profiling (RNA-seq) of treated bacterial cells to identify differentially expressed genes. Validate targets via knock-out mutants or CRISPR interference. Use fluorescence microscopy with membrane-specific dyes (e.g., DiOC₂) to assess membrane disruption. Pair with isothermal titration calorimetry (ITC) to study ligand-target binding kinetics .

Q. How can structural modifications of Gigantetracin A enhance its stability without compromising bioactivity?

  • Methodological Answer : Apply semi-synthetic approaches, such as acylating hydroxyl groups or introducing halogen atoms at non-conserved positions. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or hydrolytic conditions). Use molecular docking simulations to predict binding affinity changes and validate through in vitro assays (e.g., MIC determination) .

Q. What strategies address discrepancies in reported biosynthetic pathways of Gigantetracin A?

  • Methodological Answer : Perform heterologous expression of putative gene clusters in model hosts (e.g., Streptomyces coelicolor). Use CRISPR-Cas9 to knock out candidate genes and analyze intermediate metabolites via LC-MS. Compare findings with isotopic labeling experiments (¹³C-glucose tracing) to map carbon flux .

Q. How should researchers design interdisciplinary studies to explore Gigantetracin A’s potential in non-antimicrobial applications (e.g., anticancer)?

  • Methodological Answer : Collaborate with oncology labs to screen Gigantetracin A against cancer cell lines (NCI-60 panel). Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest. Integrate proteomic data (LC-MS/MS) to identify off-target effects. Validate in vivo efficacy using xenograft models, ensuring ethical compliance (IACUC protocols) .

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Share raw datasets in repositories like Figshare or Zenodo .
  • Contradiction Analysis : Use funnel plots to detect publication bias in meta-analyses. Apply Bradford’s criteria to assess causal relationships in mechanistic studies .
  • Ethical Compliance : For studies involving animal models or human cell lines, include ethics statements and Institutional Review Board (IRB) approval numbers .

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